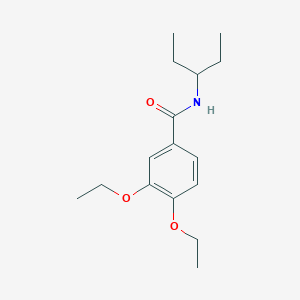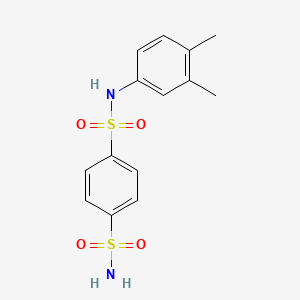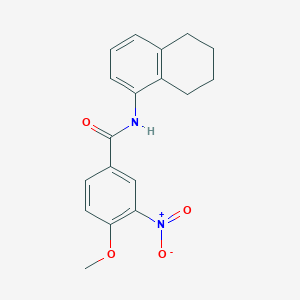
3,4-diethoxy-N-(1-ethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(1-ethylpropyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. In
Mecanismo De Acción
The exact mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not fully understood. It is believed that this compound works by interfering with the insects' ability to detect the presence of humans or other animals. This compound may also affect the insects' feeding behavior, making them less likely to bite. This compound has been shown to be effective at repelling insects for several hours after application.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that this compound may have negative effects on the nervous system, particularly in children. This compound has also been shown to have some environmental effects, such as toxicity to aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-diethoxy-N-(1-ethylpropyl)benzamide is a widely used insect repellent that is readily available and relatively inexpensive. It has been extensively studied and is known to be effective against a wide range of insects. However, this compound is not effective against all insects, and some insects may develop resistance to this compound over time. Additionally, this compound may have negative effects on some animals and the environment, which should be taken into consideration when conducting experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 3,4-diethoxy-N-(1-ethylpropyl)benzamide. One area is the development of new insect repellents that are more effective and have fewer negative effects on the environment. Another area is the investigation of the long-term effects of this compound exposure on humans and animals. Additionally, more research is needed to understand the mechanism of action of this compound and how it affects different insects. Finally, there is a need for more research on the effectiveness of this compound against emerging insect-borne diseases.
Métodos De Síntesis
3,4-diethoxy-N-(1-ethylpropyl)benzamide is synthesized through a multi-step chemical process that involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-ethylpropyl)amine. The final product is a white crystalline powder that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. This compound is also effective at repelling insects that carry diseases such as malaria, dengue fever, and Zika virus. This compound has been used in many scientific studies to investigate the behavior and physiology of insects, as well as the effectiveness of different insect repellents.
Propiedades
IUPAC Name |
3,4-diethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)17-16(18)12-9-10-14(19-7-3)15(11-12)20-8-4/h9-11,13H,5-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGALYTDZGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)



![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)